molecular formula C14H24O2 B1594523 2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester CAS No. 68039-38-3

2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester

Cat. No.: B1594523
CAS No.: 68039-38-3
M. Wt: 224.34 g/mol
InChI Key: MYGZJMACIRJNPL-FNORWQNLSA-N
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Description

. It is known for its distinctive aroma and is commonly used in the fragrance industry. This compound has a molecular formula of C14H24O2 and a molecular weight of 224.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction of 3,7-dimethyl-6-octen-1-ol with 2-butenoic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar esterification process but on a larger scale. The process involves continuous distillation to separate the ester product from the reaction mixture and purification steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can occur with nucleophiles such as halides or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce various substituted esters or ethers.

Scientific Research Applications

2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is studied for its potential antimicrobial properties and its role in plant defense mechanisms.

  • Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties.

  • Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

2-Butenoic acid, 3,7-dimethyl-6-octen-1-yl ester is similar to other esters such as citronellyl acetate and geranyl acetate. it is unique in its chemical structure and aroma profile. While citronellyl acetate has a similar fragrance, it differs in its functional groups and reactivity. Geranyl acetate, on the other hand, has a different molecular structure and is used in different applications.

Comparison with Similar Compounds

  • Citronellyl acetate

  • Geranyl acetate

  • Linalyl acetate

  • Nerolidyl acetate

Properties

CAS No.

68039-38-3

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl (E)-but-2-enoate

InChI

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,13H,6,9-11H2,1-4H3/b7-5+

InChI Key

MYGZJMACIRJNPL-FNORWQNLSA-N

Isomeric SMILES

C/C=C/C(=O)OCCC(C)CCC=C(C)C

SMILES

CC=CC(=O)OCCC(C)CCC=C(C)C

Canonical SMILES

CC=CC(=O)OCCC(C)CCC=C(C)C

68039-38-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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